molecular formula C8H14O B12974818 (1R,3AR,6aR)-octahydropentalen-1-ol

(1R,3AR,6aR)-octahydropentalen-1-ol

Katalognummer: B12974818
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: AOONMBCPMGBOBG-BWZBUEFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3AR,6aR)-octahydropentalen-1-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.19 g/mol . It is a derivative of pentalene, a bicyclic hydrocarbon, and features an alcohol functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3AR,6aR)-octahydropentalen-1-ol typically involves the hydrogenation of pentalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pentalene using a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3AR,6aR)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1R,3AR,6aR)-octahydropentalen-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,3AR,6aR)-octahydropentalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,3AR,6aR)-octahydropentalen-1-ol is unique due to its specific stereochemistry and the presence of an alcohol functional group. This distinguishes it from similar compounds that may have different functional groups or stereochemistry, leading to variations in their chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

(1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m1/s1

InChI-Schlüssel

AOONMBCPMGBOBG-BWZBUEFSSA-N

Isomerische SMILES

C1C[C@@H]2CC[C@H]([C@@H]2C1)O

Kanonische SMILES

C1CC2CCC(C2C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.